Cas no 199682-74-1 (3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde)
3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
- 3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde
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- Inchi: 1S/C10H7ClN2O/c11-9-4-2-1-3-8(9)10-7(6-14)5-12-13-10/h1-6H,(H,12,13)
- InChI Key: CBGOFFLTNRLZMU-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C1=C(C=O)C=NN1
3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM313957-1g |
5-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde |
199682-74-1 | 95% | 1g |
$746 | 2021-08-18 | |
| TRC | C612173-10mg |
5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde |
199682-74-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C612173-50mg |
5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde |
199682-74-1 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C612173-100mg |
5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde |
199682-74-1 | 100mg |
$ 230.00 | 2022-06-06 | ||
| Chemenu | CM313957-1g |
5-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde |
199682-74-1 | 95% | 1g |
$790 | 2023-02-02 | |
| Ambeed | A467163-1g |
5-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde |
199682-74-1 | 98+% | 1g |
$798.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3714-100MG |
3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde |
199682-74-1 | 95% | 100MG |
¥ 1,214.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3714-250MG |
3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde |
199682-74-1 | 95% | 250MG |
¥ 1,940.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3714-500MG |
3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde |
199682-74-1 | 95% | 500MG |
¥ 3,227.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3714-1G |
3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde |
199682-74-1 | 95% | 1g |
¥ 4,837.00 | 2023-03-14 |
3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde Suppliers
3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde
3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde: A Comprehensive Overview
The compound 3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde, identified by the CAS number 199682-74-1, is a fascinating molecule with significant potential in various fields of organic chemistry. This compound belongs to the class of pyrazole derivatives, which have garnered considerable attention due to their versatile applications in drug discovery, agrochemicals, and materials science. The structure of this compound is characterized by a pyrazole ring system, which is a five-membered heterocycle containing two nitrogen atoms. The substitution pattern at the 3-position with a 2-chlorophenyl group and the aldehyde functionality at the 4-position introduces unique electronic and steric properties that make this compound highly versatile.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly as scaffolds for designing bioactive molecules. The presence of the aldehyde group in 3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde allows for various functionalization strategies, such as condensation reactions with amines or ketones, leading to the formation of imine or enamine derivatives. These derivatives have shown promise in targeting various biological pathways, including enzyme inhibition and receptor modulation.
In terms of synthesis, the preparation of 3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step processes that leverage modern organic synthetic techniques. One common approach involves the condensation of a substituted phenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazole ring. The introduction of the chloro substituent at the 2-position of the phenyl ring can be achieved through electrophilic aromatic substitution or via directed metallation strategies, depending on the specific synthetic pathway employed.
The electronic properties of this compound are significantly influenced by the electron-withdrawing chlorine atom at the 2-position of the phenyl ring. This substituent not only modulates the reactivity of the pyrazole ring but also imparts additional stability to the molecule through resonance effects. The aldehyde group at position 4 further enhances the molecule's reactivity, making it an excellent candidate for various cross-coupling reactions and other transformations that require an activated electrophilic site.
From an application standpoint, 3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde has been explored in several research contexts. For instance, its ability to act as a precursor for more complex heterocyclic compounds has been demonstrated in recent studies focused on developing novel anti-inflammatory agents. Additionally, this compound has been utilized in materials science as a building block for constructing functional polymers with tailored electronic properties.
The toxicity profile of this compound is another area that has been investigated in recent years. Initial studies suggest that while it exhibits moderate cytotoxicity against certain cancer cell lines, its selectivity index is relatively low compared to established chemotherapeutic agents. Further research is required to optimize its pharmacokinetic properties and reduce potential off-target effects.
In conclusion, 3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde represents a valuable addition to the arsenal of organic compounds available for chemical research and development. Its unique structure, combined with its reactivity and versatility, positions it as a promising candidate for future innovations in drug discovery and materials science.
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